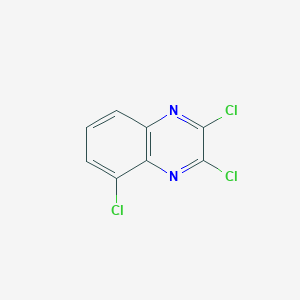

2,3,5-Trichloroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUXLHCHAWOMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Trichloroquinoxaline and Its Derivatives

Established Synthetic Routes for Trichloroquinoxalines

Traditional methods for synthesizing the quinoxaline (B1680401) core and its chlorinated derivatives have been well-documented, primarily involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds and subsequent chlorination steps. nih.govchim.it

Synthesis from Substituted o-Phenylenediamine (B120857) Precursors

The foundational approach to constructing the quinoxaline ring system involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub For the synthesis of 2,3,5-trichloroquinoxaline, a typical starting material is a substituted o-phenylenediamine.

One common method involves the reaction of substituted o-phenylenediamines with oxalic acid or its derivatives. google.comsapub.org For instance, the condensation of an appropriate o-phenylenediamine with oxalic acid in the presence of an acid catalyst like hydrochloric acid yields the corresponding 2,3-dihydroxyquinoxaline (B1670375) derivative. researchgate.netresearchgate.net This intermediate is then subjected to a chlorination step to yield the desired trichloroquinoxaline.

The choice of the substituted o-phenylenediamine is critical for introducing the chlorine atom at the 5-position of the quinoxaline ring. For example, starting with 3-chloro-1,2-phenylenediamine and reacting it with oxalic acid would lead to the formation of 6-chloroquinoxaline-2,3-diol. Subsequent chlorination of the diol at the 2 and 3 positions would then produce 2,3,6-trichloroquinoxaline. To obtain this compound, one would need to start with the appropriately substituted o-phenylenediamine precursor.

A variety of catalysts and reaction conditions have been explored to optimize this condensation reaction, including the use of silica (B1680970) gel, which offers a more environmentally friendly approach. researchgate.net

Table 1: Examples of o-Phenylenediamine Condensation Reactions

| o-Phenylenediamine Derivative | Reagent | Product | Catalyst/Conditions | Reference |

| o-Phenylenediamine | Oxalic acid | 1,4-Dihydroquinoxaline-2,3-dione | 4N HCl, reflux | researchgate.net |

| Substituted o-phenylenediamines | Oxalic acid | Substituted 2,3-dihydroxyquinoxalines | Hydrochloric acid aqueous solution | google.com |

| o-Phenylenediamine | Diethyl oxalate (B1200264) | 2,3-Dihydroxyquinoxaline | Ethanol (B145695) or diethyl oxalate as solvent | google.com |

| 4,5-Dichloro-o-phenylenediamine | Diethyl oxalate | 6,7-Dichloroquinoxaline-2,3-diol | Not specified | prepchem.com |

Chlorination Strategies for Quinoxaline Cores

Once the quinoxaline-2,3-diol core is synthesized, the next critical step is chlorination to introduce chlorine atoms at the 2 and 3-positions. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation. smolecule.commdpi.com The reaction is often carried out in the presence of a base or a solvent like N,N-dimethylformamide (DMF). researchgate.net

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have also been employed. researchgate.netmdpi.com The choice of chlorinating agent and reaction conditions can be crucial for achieving high yields and purity of the final product. For example, a convenient and high-yielding synthesis of 2,3-dichloroquinoxalines from the corresponding 2,3-dihydroxyquinoxalines has been developed using N,N-dimethylformamide in the presence of excess thionylchloride in 1,2-dichloroethane. researchgate.net

The direct chlorination of the quinoxaline ring itself is another strategy. However, controlling the regioselectivity of this reaction to obtain the desired this compound can be challenging. The introduction of chlorine atoms onto the quinoxaline core can influence its electronic properties and subsequent reactivity. rsc.orgpolyu.edu.hk

Table 2: Common Chlorinating Agents for Quinoxaline Synthesis

| Starting Material | Chlorinating Agent | Product | Reference |

| 2,3-Dihydroxyquinoxalines | Phosphorus oxychloride (POCl₃) | 2,3-Dichloroquinoxalines | researchgate.netsmolecule.com |

| Quinoxaline-2,3(1H,4H)-dione | Phosphorus oxychloride (POCl₃) | 2,3-Dichloroquinoxaline (B139996) | mdpi.com |

| 2,3-Dihydroxyquinoxalines | Thionyl chloride (SOCl₂) | 2,3-Dichloroquinoxalines | researchgate.net |

| 6-chloro-2-hydroxy quinoxaline | Solid phosgene (B1210022) (triphosgene) | 2,6-dichloro-quinoxaline | google.com |

Novel and Modified Synthetic Approaches

In recent years, there has been a significant focus on developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinoxaline derivatives. These include the use of microwave assistance and one-pot synthesis techniques.

Microwave-Assisted Synthesis in Quinoxaline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in quinoxaline chemistry, offering several advantages over conventional heating methods. benthamdirect.come-journals.in These benefits include significantly reduced reaction times, often from hours to minutes, higher product yields, and cleaner reactions with fewer side products. tandfonline.comtandfonline.comajrconline.org

The application of microwave irradiation has been successfully used for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. e-journals.intandfonline.com This rapid and efficient method often leads to excellent yields of quinoxaline derivatives. tandfonline.com Furthermore, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing the use of hazardous solvents. tandfonline.comudayton.eduudayton.edu This technique has been shown to be effective for a variety of substrates, demonstrating its broad applicability in quinoxaline synthesis. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Condensation of o-phenylenediamine and benzil | Longer heating time | 10 minutes at 340 W | ajrconline.org |

| Synthesis of quinoxaline derivatives | Hours to days | Minutes | e-journals.in |

| General quinoxaline synthesis | Often requires harsh conditions | Shorter reaction times, higher yields | benthamdirect.com |

| Synthesis from aryl-1,2-diamines and 1,2-dicarbonyls | Tedious workup, toxic catalysts | Rapid and efficient | tandfonline.com |

One-Pot Synthesis Techniques for Dichloroquinoxaline Derivatives as Precursors

One-pot synthesis strategies offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation by eliminating the need for intermediate separation and purification steps. google.com An efficient one-pot reaction has been developed for the synthesis of 2,3-dichloroquinoxaline derivatives. researchgate.net

Regioselective Synthesis of Substituted Quinoxalines

Controlling the regioselectivity in the synthesis of substituted quinoxalines is a significant challenge, especially when dealing with unsymmetrical starting materials. semanticscholar.org Achieving high regioselectivity is crucial for obtaining a specific desired isomer and avoiding the formation of product mixtures that require tedious separation.

Several strategies have been developed to address this challenge. One approach involves the use of specific catalysts or reaction conditions that favor the formation of one regioisomer over another. For example, a novel regioselective route for the synthesis of substituted 3-chloro-2-(methylthio)quinoxalines has been reported using POCl₃-mediated heteroannulation of α-nitroketene N,S-anilinoacetals. acs.org Another method describes a highly efficient Ag(I)-catalyzed regioselective tandem synthesis of diversely substituted quinoxalines in water. rsc.org

The choice of precursors and the reaction pathway can also dictate the regiochemical outcome. A convenient "one-pot" regiospecific synthesis of substituted quinoxalines from o-phenylenediamines and ynones has been developed under metal-free conditions, proceeding with high regioselectivity. acs.org Furthermore, external factors like electric fields are being explored to control the regioselectivity of reactions on the quinoxaline core. sciengine.com The development of reliable regioselective synthetic methods is essential for accessing a wide range of structurally diverse and functionally optimized quinoxaline derivatives. tandfonline.comresearchgate.net

Environmentally Benign Approaches in Quinoxaline Synthesis

The development of synthetic protocols for quinoxaline and its derivatives has increasingly shifted towards environmentally benign methodologies, driven by the principles of green chemistry. ijirt.orgijirt.org Traditional synthesis methods, while effective, often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant waste generation. ijirt.orgtuwien.at In response, researchers have focused on creating cleaner, more efficient, and sustainable pathways to these important nitrogen-containing heterocycles. These green approaches emphasize the use of alternative energy sources, eco-friendly solvents, recyclable catalysts, and in some cases, catalyst-free and solvent-free conditions. ijirt.orgijirt.org

Key advancements in this area include syntheses conducted in aqueous media, reactions accelerated by microwave irradiation or ultrasound, and protocols that eliminate the need for catalysts and organic solvents altogether. ijirt.orgscielo.brthieme-connect.com These methods not only reduce the environmental impact but also frequently offer significant advantages such as shorter reaction times, milder conditions, simpler work-up procedures, and high product yields. researchgate.netsapub.org

A significant advancement in green chemistry is the development of synthetic methods that proceed without the need for a catalyst or a solvent. These approaches minimize waste and simplify product purification. One such method involves the mechanochemical agitation of 1,2-diamines and 1,2-dicarbonyl compounds in a mini cell homogenizer, which affords quinoxalines in nearly quantitative yields within minutes. rsc.org This solvent-free, catalyst-free protocol has a near-zero E-factor (Environmental factor), as the only byproduct is water. rsc.org

Another highly efficient, catalyst-free protocol utilizes methanol (B129727) as a solvent, affording quinoxalines in medium to excellent yields in just one minute at room temperature. thieme-connect.comresearchgate.net This method is scalable and avoids the use of hazardous catalysts or additives. researchgate.net Ultrasound irradiation has also been successfully employed to promote the catalyst-free synthesis of quinoxaline derivatives, achieving excellent yields in short reaction times at room temperature. scielo.br

| Reactants | Conditions | Time | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | Homogenization, 4000 rpm, solvent-free | 5 min | 99 | rsc.org |

| o-Phenylenediamine, Glyoxal | Methanol, Room Temp | 1 min | 93 | thieme-connect.comresearchgate.net |

| o-Phenylenediamine, Benzil | Ethanol, Ultrasound, Room Temp | 60 min | 98 | scielo.br |

| Benzene-1,2-diamine, Acetylenedicarboxylates, Ethyl bromopyruvate | One-pot, catalyst-free | - | Good | beilstein-journals.org |

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. academie-sciences.friau.ir Several efficient methods for quinoxaline synthesis have been developed using water as the reaction medium. researchgate.netacademie-sciences.fr These reactions often benefit from water's unique physicochemical properties, such as its high polarity and hydrogen-bonding ability, which can enhance reaction rates and selectivity. academie-sciences.fr

For instance, the condensation of 1,2-diketones and 1,2-diamines can be carried out efficiently in water using a catalytic amount of tetraethylammonium (B1195904) bromate, offering short reaction times and high yields. researchgate.net Similarly, pentafluorophenylammonium triflate has been shown to be a highly efficient catalyst for the synthesis of quinoxalines in water at room temperature. academie-sciences.fr Other catalysts, such as SnO₂ nanoparticles and ionic liquid-functionalized cellulose, have also proven effective in aqueous media. iau.irnih.gov Researchers at TU Wien have even developed a method using superheated water in a microwave reactor or steel autoclave, which requires no catalyst at all. tuwien.at

| Reactants | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | Tetraethylammonium bromate | Water | 10-15 min | 95 | researchgate.net |

| o-Phenylenediamine, Benzil | Pentafluorophenylammonium triflate (10%) | Water | 10 min | 98 | academie-sciences.fr |

| o-Phenylenediamine, Benzil | SnO₂ nanoparticles (1%) | Water | 5-10 min | 85-88 | iau.ir |

| o-Phenylenediamine, Diketones | None (Superheated Water) | Water | <10-60 min | >90 | tuwien.atnih.gov |

| o-Phenylenediamine, α-Hydroxy Ketones | Ceric Ammonium Nitrate (CAN) | Water | - | Good | jst.go.jp |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, significantly reducing reaction times from hours to minutes. semanticscholar.orge-journals.in This technique is highly energy-efficient and has been widely adopted for the rapid, solvent-free synthesis of quinoxalines. ijirt.orgnih.gov The condensation of various o-phenylenediamines with α-dicarbonyl compounds under microwave irradiation without any solvent or catalyst provides quinoxaline derivatives in good yields and short reaction times. nih.gov

The use of soluble polymer supports, like polyethylene (B3416737) glycol (PEG), in conjunction with microwave heating further enhances the green credentials of this method. semanticscholar.org PEG is an eco-friendly and recyclable medium that readily absorbs microwaves, facilitating rapid, water-based transformations and simplifying purification. semanticscholar.orgripublication.com

| Reactants | Conditions | Time | Yield (%) | Reference |

| Substituted o-phenylenediamines, α-Dicarbonyls | Solvent-free, Catalyst-free, Microwave | Short | Good | nih.gov |

| Diamines, Dicarbonyls | DMSO, Microwave | 3.5 min | 80-90 | e-journals.in |

| 2-Chloroquinoxaline (B48734), Nitrogen nucleophiles | PEG-400, K₂CO₃, KI | 28-78 min | Good | ripublication.com |

| 1H-indol-2-yl)methanamines | CuI, L-proline, DMSO, Microwave (30W) | 45-60 min | 83-97 | beilstein-journals.org |

Ultrasonic irradiation provides another energy-efficient method for promoting chemical reactions. ijirt.orgdoaj.org The physical phenomenon of acoustic cavitation enhances mass transfer and reaction rates, often leading to high-purity products under mild conditions. ijirt.org The application of ultrasound to quinoxaline synthesis has been shown to be highly effective, offering improved yields and significantly shorter reaction times compared to conventional heating methods. scielo.brdoaj.org

For example, the synthesis of chalcone-substituted quinoxalines via ultrasound required only 30-90 minutes to achieve yields of 65-88%, whereas conventional heating took 5-20 hours for lower yields of 30-55%. doaj.org This green approach can be conducted at room temperature and often without a catalyst, making it an attractive and environmentally friendly strategy for synthesizing a wide range of quinoxaline derivatives. scielo.brniscpr.res.intandfonline.com

| Reactants | Conditions | Time | Yield (%) | Reference |

| 1,2-Diketones, 1,2-Diamines | Ethanol, Ultrasound, Room Temp, Catalyst-free | 60 min | 80-99 | scielo.br |

| o-Phenylenediamine, α-Bromo Ketones | Ethanol, 20% NaOH, Ultrasound | - | High | niscpr.res.in |

| Quinoxaline-isatin derivatives | 1,3-Dipolar cycloaddition, Ultrasound | Short | Good | tandfonline.com |

| Chalcone synthesis | Ultrasound | 30-90 min | 65-88 | doaj.org |

Chemical Reactivity and Derivatization Strategies of 2,3,5 Trichloroquinoxaline

Nucleophilic Aromatic Substitution Reactions of Halogenated Quinoxalines

Nucleophilic aromatic substitution is the cornerstone of derivatization for chloroquinoxalines. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring significantly activates the C2 and C3 positions for attack by nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.

Sulfur-based nucleophiles are highly effective for substitution reactions on electron-deficient aromatic systems due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmsu.educhemistrysteps.com Thiolate anions (RS⁻), generated from thiols (RSH) in the presence of a base, readily displace the chloro substituents at the C2 and C3 positions of the quinoxaline (B1680401) core.

The reaction of 2,3-dichloroquinoxaline (B139996) with sodium hydrogen sulfide (B99878) (NaSH) can be used to replace both chlorine atoms, yielding quinoxaline-2,3(1H,4H)-dithione. nih.gov Similarly, reagents like thiourea (B124793) can react to displace one or both chlorine atoms, which can lead to the formation of fused heterocyclic systems. nih.gov These reactions highlight the utility of sulfur nucleophiles in building complex quinoxaline-based structures.

Table 1: Representative Reactions with Sulfur Nucleophiles Note: Data is based on the reactivity of the closely related 2,3-dichloroquinoxaline scaffold, which is directly analogous to the expected reactivity at the C2 and C3 positions of 2,3,5-trichloroquinoxaline.

| Precursor | Nucleophile | Product | Reference |

| 2,3-Dichloroquinoxaline | Sodium Hydrogen Sulfide (NaSH) | Quinoxaline-2,3(1H,4H)-dithione | nih.gov |

| 2,3-Dichloroquinoxaline | Thiourea | Intermediates for Thiazolo[4,5-b]quinoxalines | nih.gov |

Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SNAr reactions with activated chloroquinoxalines. A key example is the reaction with hydrazine (B178648) hydrate (B1144303), which serves as a crucial step in the synthesis of fused triazolo-quinoxaline systems.

In a typical procedure, 2,3-dichloroquinoxaline is treated with hydrazine hydrate in ethanol (B145695) at room temperature. mdpi.com This results in the substitution of one of the chlorine atoms to yield 2-chloro-3-hydrazinylquinoxaline. mdpi.com The introduction of the first substituent deactivates the ring slightly, meaning that replacing the second chlorine atom often requires more forcing conditions. This stepwise reactivity allows for the synthesis of asymmetrically substituted quinoxalines. A variety of amines can be used to generate a diverse library of amino-quinoxaline derivatives. researchgate.net

Table 2: Reaction of 2,3-Dichloroquinoxaline with Hydrazine Note: This reaction is a model for the expected reactivity at the C2 and C3 positions of this compound.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 2,3-Dichloroquinoxaline | Hydrazine hydrate (2.2 eq.) | Ethanol, Room Temp., Overnight | 2-Chloro-3-hydrazinylquinoxaline | ~70-100% | mdpi.com |

While direct alkylation of this compound via SNAr with alkyl carbanions is not a common transformation, the derivatives formed from nucleophilic substitution offer ample opportunities for subsequent alkylation. The term "alkylation" in this context typically refers to the attachment of an alkyl group to a heteroatom (N or S) that has been introduced onto the quinoxaline core.

For instance, a thiol-substituted quinoxaline, formed by the reaction with a sulfur nucleophile, can be easily S-alkylated using an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to yield the corresponding thioether. Similarly, an amino-substituted quinoxaline can undergo N-alkylation. These multi-step strategies significantly broaden the scope of accessible quinoxaline derivatives.

Formation of Fused Heterocyclic Systems from this compound Precursors

The two adjacent, reactive chloro substituents at the C2 and C3 positions of this compound make it an ideal precursor for the synthesis of fused polycyclic heterocyclic systems. These reactions typically involve a "one-pot" process where a binucleophilic reagent reacts sequentially with both chloro groups to form a new ring.

The thiazolo[4,5-b]quinoxaline ring system can be efficiently constructed from 2,3-dichloroquinoxaline precursors. The reaction with thiourea derivatives in a suitable solvent like 1,4-dioxane (B91453) leads to the formation of the fused thiazole (B1198619) ring. johnshopkins.eduresearchgate.net The mechanism involves an initial nucleophilic attack by one of the sulfur or nitrogen atoms of the thiourea on either C2 or C3, followed by an intramolecular cyclization that displaces the second chlorine atom, thereby forming the five-membered thiazole ring. johnshopkins.eduresearchgate.net This strategy has been employed to synthesize a range of thiazolo[4,5-b]quinoxaline derivatives with various substituents. nih.gov

Table 3: Synthesis of Fused Thiazolo[4,5-b]quinoxaline Systems Note: These examples use substituted 2,3-dichloroquinoxalines, illustrating the general synthetic route applicable to this compound.

| Quinoxaline Precursor | Reagent | Product Type | Reference |

| 2,3-Dichloro-6-sulfonyl quinoxaline | Thiourea derivatives | Thiazolo[4,5-b]quinoxalin-2(3H)-imines | johnshopkins.eduresearchgate.net |

| 2,3-Dichloro-6-(morpholinosulfonyl)quinoxaline | Thiourea derivatives | Thiazolo[4,5-b]quinoxaline derivatives | nih.gov |

Other fused heterocyclic systems can be accessed using different binucleophilic reagents. The synthesis of 1,3-dithiolo[4,5-b]quinoxaline, a dithiin-type system, has been achieved by reacting 2,3-dichloro-6-sulfonyl quinoxaline with potassium salts of hydrazonodithioates at room temperature. johnshopkins.eduresearchgate.net This reaction proceeds via a double nucleophilic substitution to form the fused 1,3-dithiole ring.

Furthermore, thiadiazino[5,6-b]quinoxaline derivatives have been synthesized from 2,3-dichloro-6-(morpholinosulfonyl)quinoxaline by reaction with thiosemicarbazide (B42300) or thiocarbohydrazide. nih.gov These reactions create a six-membered ring containing both sulfur and nitrogen, fused to the quinoxaline core, demonstrating the versatility of the dichloroquinoxaline scaffold in constructing diverse and complex heterocyclic structures.

Table 4: Synthesis of Fused Dithiin and Thiadiazino Systems Note: Reactions are based on substituted 2,3-dichloroquinoxaline precursors.

| Quinoxaline Precursor | Reagent | Fused System Formed | Reference |

| 2,3-Dichloro-6-sulfonyl quinoxaline | Potassium hydrazonodithioates | 1,3-Dithiolo[4,5-b]quinoxaline | johnshopkins.eduresearchgate.net |

| 2,3-Dichloro-6-(morpholinosulfonyl)quinoxaline | Thiosemicarbazide | Thiadiazino[5,6-b]quinoxaline | nih.gov |

| 2,3-Dichloro-6-(morpholinosulfonyl)quinoxaline | Thiocarbohydrazide | Thiadiazino[5,6-b]quinoxaline | nih.gov |

Imidazo[2',1':2,3]thiazolo[4,5-b]quinoxaline Ring Systems

The synthesis of fused heterocyclic systems from 2,3-dichloroquinoxaline is a well-established strategy, often involving reactions with binucleophiles. One such transformation is the reaction with 2-aminothiazoles to construct the imidazo[2',1':2,3]thiazolo[4,5-b]quinoxaline ring system. This reaction proceeds via a sequence of nucleophilic aromatic substitution (SNAr) reactions, where the amino and endocyclic nitrogen atoms of the 2-aminothiazole (B372263) displace the chlorine atoms at the C2 and C3 positions of the quinoxaline core.

While specific studies on this compound are limited in readily available literature, the reactivity can be inferred from studies on 2,3-dichloroquinoxaline. The presence of a third chlorine atom at the 5-position is expected to influence the electrophilicity of the quinoxaline ring, potentially affecting reaction rates, but the fundamental reaction pathway should remain similar.

A notable example of a related synthesis involves the reaction of 2,3-dichloroquinoxaline with 2-aminothiazoles in an ionic liquid, which has been reported to yield the corresponding fused heterocycle. arabjchem.org This approach highlights the utility of ionic liquids in facilitating such condensation reactions.

In a similar vein, the synthesis of pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives has been achieved starting from 2,3-dichloroquinoxaline. nih.gov This analogous transformation further underscores the feasibility of using dichlorinated quinoxalines as building blocks for complex heterocyclic architectures. The initial step involves the substitution of one chlorine atom by a sulfur nucleophile, followed by an intramolecular cyclization to form the fused system. nih.gov

Table 1: Synthesis of Fused Quinoxaline Systems

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | 2-Aminothiazoles | Imidazo[1,2-a]quinoxalines | arabjchem.org |

Oxidative Transformations of Halogenated Quinoxalines

The oxidation of halogenated quinoxalines can lead to various functionalized products, including N-oxides and quinoxalinones. These transformations can alter the electronic properties and subsequent reactivity of the quinoxaline ring system.

One of the primary oxidative transformations of quinoxalines is the formation of N-oxides. The nitrogen atoms in the pyrazine ring can be oxidized to the corresponding N-oxides using various oxidizing agents. For halogenated quinoxalines, this reaction can introduce new reactive sites and modify the electron-withdrawing nature of the quinoxaline core. The presence of the di-N,N'-oxide fragment in the quinoxaline core has been shown to increase the reactivity of the molecule in nucleophilic substitution reactions.

Furthermore, oxidative C-H functionalization presents another avenue for the derivatization of quinoxalines. While direct C-H functionalization of the chloro-substituted benzene (B151609) portion of this compound is less commonly documented, the pyrazine ring can be susceptible to such transformations, particularly in the form of quinoxalinones. K2S2O8 has been utilized as an efficient oxidant for the generation of aryl radicals which can then couple at the C-3 position of quinoxalin-2(1H)-ones. researchgate.net

The oxidation of dihydroquinoxalinones to quinoxalines is another relevant transformation. researchgate.net This demonstrates the possibility of accessing the fully aromatic quinoxaline system from a partially reduced precursor through an oxidative step.

Table 2: Oxidative Transformations of Quinoxaline Derivatives

| Substrate | Oxidizing Agent | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-ones | K2S2O8 | 3-Arylquinoxalin-2(1H)-ones | Free radical cross-coupling | researchgate.net |

| Dihydroquinoxalinones | - | Quinoxalines | Aromatization | researchgate.net |

Advanced Spectroscopic Characterization Methodologies for 2,3,5 Trichloroquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. emory.edu For 2,3,5-Trichloroquinoxaline, NMR provides unambiguous evidence for the arrangement of atoms and the electronic environment of the protons and carbons in the molecule.

One-Dimensional Nuclear Magnetic Resonance (1D NMR)

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring portion of the quinoxaline (B1680401) core. The chemical shifts and coupling patterns of these protons are dictated by their relative positions and the electronic effects of the chlorine substituents. The proton at position 8 (H-8) would likely appear as a doublet, coupled to the proton at position 7 (H-7). H-7 would appear as a doublet of doublets, being coupled to both H-8 and H-6. Finally, H-6 would present as a doublet, coupled to H-7.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. chemicalbook.com In this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the quinoxaline core. The carbons bonded to chlorine atoms (C-2, C-3, and C-5) would exhibit characteristic chemical shifts influenced by the electronegativity of the chlorine. The remaining carbons of the benzene ring (C-6, C-7, C-8, and C-4a) and the pyrazine (B50134) ring (C-8a) will also have distinct chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH and quaternary carbons. organicchemistrydata.org

| Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| 2 | - | - | ~145.0 |

| 3 | - | - | ~144.8 |

| 5 | - | - | ~135.0 |

| 6 | ~7.85 | d | ~129.5 |

| 7 | ~7.70 | dd | ~131.0 |

| 8 | ~8.00 | d | ~130.0 |

| 4a | - | - | ~140.0 |

| 8a | - | - | ~141.0 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniquesnih.gov

For complex derivatives or to confirm assignments, 2D NMR techniques are indispensable. wikipedia.org These methods correlate signals from different nuclei, providing a connectivity map of the molecule. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of H-6, H-7, and H-8, confirming their adjacent positions on the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). wikipedia.org It would definitively assign the carbon signals for C-6, C-7, and C-8 by correlating them with their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. nih.gov For instance, the proton at H-8 would show a correlation to carbons C-4a and C-7, while H-6 would correlate to C-8 and C-4a. These correlations are crucial for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. libretexts.org It is particularly useful for determining the stereochemistry of derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. murdoch.edu.au

For this compound (C₈H₃Cl₃N₂), the molecular weight is approximately 231.44 g/mol . A high-resolution mass spectrum would confirm the elemental composition. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. nist.gov The presence of three chlorine atoms will result in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron Ionization (EI) mass spectrometry would likely cause fragmentation of the molecule. nist.gov Expected fragmentation pathways could include the sequential loss of chlorine atoms or the cleavage of the pyrazine ring, leading to characteristic fragment ions that help to confirm the structure.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₃Cl₃N₂ |

| Monoisotopic Mass | 229.9439 u |

| Key Isotopic Peaks (m/z) | [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ |

| Potential Fragment Ions | Loss of Cl, loss of HCN, cleavage of the quinoxaline ring system |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysisnih.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. rsc.org These techniques are excellent for identifying functional groups and gaining insight into the molecular structure. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its structural components. Key expected absorptions include:

C=N stretching vibrations within the pyrazine ring, typically in the 1620-1550 cm⁻¹ region.

C=C stretching vibrations of the aromatic rings, appearing in the 1600-1450 cm⁻¹ range.

C-H stretching vibrations of the aromatic protons, usually found just above 3000 cm⁻¹.

C-Cl stretching vibrations , which are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring stretching vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the quinoxaline ring system would be particularly Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=N Stretch | 1620-1550 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-Cl Stretch | 800-600 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. researchgate.net For aromatic and heteroaromatic compounds like this compound, UV-Vis spectroscopy reveals information about the conjugated π-electron system. nih.gov

The spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the quinoxaline ring system. vixra.org The presence of the chlorine atoms and the nitrogen heteroatoms will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The introduction of various substituents on the quinoxaline core in its derivatives would lead to shifts in these absorption bands (either bathochromic or hypsochromic shifts), providing insight into the electronic effects of these substituents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique can provide highly accurate measurements of bond lengths, bond angles, and intermolecular interactions. mdpi.com

A single-crystal X-ray diffraction study of this compound would reveal:

The precise geometry of the quinoxaline ring system, including its planarity.

The exact bond lengths of the C-C, C-N, C-H, and C-Cl bonds.

The bond angles within the molecule.

The way the molecules pack together in the crystal lattice, including any potential π-π stacking interactions or halogen bonding.

This information is invaluable for understanding the solid-state properties of the material and for correlating its structure with its observed chemical and physical properties.

Mechanistic Insights into Biological Activities of 2,3,5 Trichloroquinoxaline Derivatives Excluding Clinical Data

Molecular Target Prediction and Validation (in vitro/computational)

Computational and in vitro studies have been instrumental in identifying and validating the molecular targets of quinoxaline (B1680401) derivatives. These compounds interact with a range of enzymes and receptors, leading to the modulation of various cellular processes.

Quinoxaline derivatives have been identified as potent inhibitors of several enzyme families, most notably protein kinases, which are crucial regulators of cell signaling.

Kinase Inhibition: The quinoxaline scaffold is a foundational element in the design of various kinase inhibitors. mdpi.com Derivatives have shown significant inhibitory activity against several key kinases implicated in disease:

VEGFR-2 Inhibitors: Certain benthamdirect.comnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have demonstrated prominent inhibitory efficiency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. Compounds 25d, 25e, 25i, and 27e showed inhibitory concentrations (IC50) ranging from 3.4 to 6.8 nM. nih.gov

Pim-1/2 Kinase Inhibitors: Novel quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are proto-oncogenic serine/threonine kinases involved in cancer progression. mdpi.com Two lead compounds, 5c and 5e, were identified as potent submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.com

ASK1 Inhibitors: A dibromo-substituted quinoxaline derivative, compound 26e, was discovered as an effective small-molecule inhibitor of apoptosis signal-regulated kinase 1 (ASK1), with an IC50 value of 30.17 nM. nih.gov ASK1 is involved in cellular stress responses that can lead to apoptosis and inflammation. nih.gov

EGFR Inhibitors: Imidazole[1,2-a]quinoxaline-based compounds have been synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR). ekb.eg

Tyrosine Kinase Inhibitors: Some quinoxaline derivatives have been found to selectively inhibit human tyrosine kinase (TRK) in liver and breast cancer cell lines. nih.gov

Phosphodiesterase (PDE) Inhibition: While much of the research focuses on quinoline (B57606) derivatives, the related quinoxaline scaffold is also being explored. Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.gov PDE5 inhibitors, in particular, are of interest for their role in the nitric oxide/cGMP pathway, which is important for memory and learning. nih.gov The development of quinoline-based PDE5 inhibitors for potential use in neurodegenerative disorders highlights a promising avenue for related heterocyclic structures like quinoxalines. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Selected Quinoxaline Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| benthamdirect.comnih.govresearchgate.netTriazolo[4,3-a]quinoxalines | VEGFR-2 | Potent inhibition with IC50 values in the low nanomolar range (e.g., 3.4–6.8 nM). nih.gov |

| Substituted Quinoxalines | Pim-1/Pim-2 Kinases | Dual inhibition in the submicromolar range, affecting cancer cell growth. mdpi.com |

| Dibromo-substituted Quinoxaline | ASK1 | Effective inhibition with an IC50 of 30.17 nM, potentially impacting inflammation and apoptosis. nih.gov |

| Imidazole[1,2-a]quinoxalines | EGFR | Potent inhibition with IC50 values in the low nanomolar range against various cancer cell lines. ekb.eg |

Quinoxaline derivatives also function as antagonists for specific G-protein coupled receptors, which are integral to signal transduction across cell membranes.

Adenosine (B11128) Receptor Antagonism: Adenosine receptors, particularly the A2A subtype, are recognized as important non-dopaminergic targets for neurodegenerative disorders like Parkinson's disease. mdpi.com The blockade of A2A receptors is believed to be neuroprotective by reducing neuroinflammation. wikipedia.orgsemanticscholar.org

An inverse relationship has been observed between the consumption of non-selective adenosine receptor antagonists like caffeine (B1668208) (a xanthine (B1682287) derivative) and the risk of developing Parkinson's disease. wikipedia.org

Selective A2A receptor antagonists are being developed as potential anti-parkinsonism agents. wikipedia.org The istradefylline (B1672650) drug, an A2A receptor antagonist, is approved for use as an adjunct treatment in Parkinson's disease. researchgate.net This has spurred research into other heterocyclic scaffolds, including quinoxalines, as potential antagonists.

Serotonin (5-HT3) Receptor Antagonism: A series of quinoxaline derivatives were identified as a new class of 5-HT3 receptor antagonists. nih.gov In studies using guinea-pig ileum, one compound (VC-605) was found to be approximately three orders of magnitude more potent than the established antagonist ondansetron. nih.gov This highlights the potential of the quinoxaline scaffold to interact with ion-channel-linked receptors.

Table 2: Receptor Interactions of Quinoxaline Derivatives

| Derivative Class | Target Receptor | Biological Context | Key Findings |

|---|---|---|---|

| General Quinoxalines | Adenosine A2A Receptor | Neurodegenerative Disorders | A2A antagonists show potential as neuroprotective agents by reducing neuroinflammation. wikipedia.orgsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of quinoxaline derivatives. These studies systematically alter the chemical structure to identify key features responsible for their mechanistic actions. benthamdirect.comnih.gov

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the quinoxaline nucleus significantly influence activity. For anticancer quinoxalines, unsubstituted aromatic rings sometimes show higher activity than those with substituents. mdpi.com When substituents are present, electron-withdrawing groups like chlorine (Cl) can produce higher activity than other groups like bromine (Br) or electron-releasing groups like methyl (CH3). mdpi.com Conversely, in other series, replacing an electron-releasing methoxy (B1213986) group (OCH3) with an electron-withdrawing Cl group was found to decrease activity. mdpi.com

Linkers and Side Chains: The linker connecting the quinoxaline core to other moieties is critical. For anticancer activity, an NH-CO linker at the second position of the nucleus was shown to increase activity, whereas aliphatic linkers decreased it. mdpi.com In another series, an aliphatic CH2 linker at the third position was found to be essential for activity against leukemia cell lines. mdpi.com

General Backbone Interactions: Docking studies of quinoxaline derivatives into the binding pockets of target proteins reveal common interaction patterns. The basic backbone often interacts with key amino acid residues such as Glu, Tyr, Pro, and Arg, which constitute the binding pocket for native ligands. researchgate.net

Table 3: Summary of Key SAR Findings for Quinoxaline Derivatives

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Aromatic Ring Substituents | Addition of electron-withdrawing groups (e.g., Cl) | Can increase anticancer activity in some series. | mdpi.com |

| Aromatic Ring Substituents | Replacement of electron-releasing groups (e.g., OCH3) with electron-withdrawing groups (e.g., Cl) | Can decrease anticancer activity in other series. | mdpi.com |

| Linker at C2 Position | Use of an NH-CO linker vs. an aliphatic linker | The NH-CO linker increased anticancer activity. | mdpi.com |

Elucidation of Biochemical Pathways Affected by Quinoxaline Derivatives

By interacting with specific molecular targets, quinoxaline derivatives can modulate entire biochemical pathways, leading to their observed biological effects.

Apoptosis Induction: One of the key mechanisms for the anticancer activity of quinoxaline derivatives is the induction of apoptosis (programmed cell death). Compound 4m, a C6-bromo substituted quinoxaline, was shown to effectively induce apoptosis in human non-small-cell lung cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov

STAT3 Pathway Inhibition: The STAT3 signaling pathway is often overactive in cancer, promoting cell proliferation and survival. A novel class of quinoxaline–arylfuran derivatives was found to exert antiproliferative effects by inhibiting STAT3 phosphorylation, which is a critical step in its activation. nih.gov The representative compound QW12 was shown to inhibit STAT3 phosphorylation in a dose-dependent manner. nih.gov

MAPK Signaling Pathways: Inhibition of ASK1 by quinoxaline derivatives directly impacts downstream signaling through the JNK and p38 MAPK pathways. nih.gov These pathways are central to cellular responses to stress, inflammation, and apoptosis. By inhibiting ASK1, these compounds can prevent the activation of these downstream cascades. nih.gov

Antimicrobial Mechanism Research

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. mdpi.comnih.govwisdomlib.org Research into their precise mechanisms of action is ongoing, but several general strategies employed by antimicrobials are likely relevant.

Inhibition of Essential Cellular Processes: Antimicrobial agents typically function by targeting vital bacterial processes. These include inhibiting the synthesis of the cell wall, interfering with protein synthesis by targeting ribosomes, or disrupting DNA replication. mdpi.comopenstax.org Quinoxaline derivatives likely operate through one or more of these mechanisms.

Membrane Disruption: Some antibacterial compounds, like polymyxins, target the bacterial membrane, disrupting its integrity and leading to cell death. openstax.org The lipophilic nature of the quinoxaline scaffold could facilitate interaction with bacterial membranes.

Broad-Spectrum Activity: Studies have shown that various 2,3-disubstituted quinoxalines, synthesized from 2,3-dichloroquinoxaline (B139996), display significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov Certain symmetrically disubstituted quinoxalines showed the most significant antibacterial effects. nih.gov Other studies have reported activity against fungi such as Candida albicans and Aspergillus ochraceus. mdpi.comarcjournals.org

Dual-Action Mechanisms: Research on the related 8-hydroxyquinoline (B1678124) scaffold suggests more complex mechanisms may be at play. For instance, an iron complex of 8-hydroxyquinoline was shown to not only have direct antimicrobial activity but also to inhibit biofilm formation and stimulate macrophages to kill internalized bacteria, representing a dual mechanism of action. mdpi.com

Table 4: Reported Antimicrobial Spectrum of Quinoxaline Derivatives

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

|---|---|---|---|

| 2,3-Disubstituted Quinoxalines | Staphylococcus aureus, Bacillus subtilis nih.gov | Escherichia coli nih.gov | Candida albicans, Aspergillus fumigatus nih.gov |

| Quinoxalinone Derivatives | Staphylococcus aureus, Bacillus cereus mdpi.com | Serratia marcescens, Proteus mirabilis mdpi.com | Aspergillus ochraceus, Penicillium chrysogenum mdpi.com |

Coordination Chemistry of 2,3,5 Trichloroquinoxaline and Its Analogues

Ligand Design and Synthesis Utilizing Quinoxaline (B1680401) Scaffolds

The quinoxaline scaffold is a foundational component in the design of versatile ligands for coordination chemistry. The reactivity of substituted quinoxalines, particularly chloro-derivatives, provides a platform for synthesizing a variety of ligands with tailored properties.

The synthesis of quinoxaline-based ligands often begins with the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.comnih.gov To create more complex ligands, functional groups can be introduced onto the quinoxaline core. Chloro-substituted quinoxalines, such as 2,3-dichloroquinoxaline (B139996), are particularly useful precursors. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the attachment of various functional moieties. nih.govrsc.org For instance, refluxing 2,3-dichloroquinoxaline with p-phenylenediamine (B122844) can yield an amide intermediate, which can be further modified to create urea (B33335) and thiourea (B124793) quinoxaline derivatives. nih.gov Similarly, ether linkages can be introduced by replacing a chlorine atom, leading to new Schiff bases containing the quinoxaline moiety. nih.gov

The design of these ligands is often driven by the desired application. For sensing applications, chromogenic and fluorogenic groups are incorporated. nih.govresearchgate.net For catalysis, the ligand structure can be modified to influence the steric and electronic environment of the metal center. researchgate.net The general synthetic strategies allow for the creation of bidentate, tridentate, or even tetradentate ligands capable of forming stable chelate rings with metal ions. researchgate.netisca.innih.gov

Table 1: Examples of Synthetic Routes for Quinoxaline-Based Ligands

| Precursor | Reagents | Resulting Ligand Type | Reference |

|---|---|---|---|

| 2,3-dichloroquinoxaline | p-phenylenediamine, then phenyl isocyanate/isothiocyanate | Urea and Thiourea derivatives | nih.gov |

| 2-Chloro-3-methylquinoxaline | 4-hydroxy benzaldehyde | Ether-linked Schiff base | nih.gov |

| Quinoxaline N-oxide | Carbanions (e.g., from nitriles, sulfones) | Substituted quinoxalines via VNS | rsc.org |

Formation of Metal-Quinoxaline Complexes

Quinoxaline-based ligands readily form coordination complexes with a wide range of transition metal ions. The nitrogen atoms in the quinoxaline ring, along with other donor atoms introduced during ligand synthesis (such as oxygen or sulfur), act as coordination sites. isca.ineurjchem.com The formation of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent, sometimes under reflux conditions. nih.gov

A variety of metal complexes have been synthesized using quinoxaline derivatives, including those with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.comresearchgate.net The resulting complexes exhibit diverse geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion, the denticity of the ligand, and the coordination environment. researchgate.netisca.innih.gov For example, mononuclear Co(II), Ni(II), and Zn(II) complexes with a Schiff base ligand derived from quinoxalin-2(1H)-one have been shown to adopt octahedral geometries. nih.gov In contrast, a silver(I) complex with 2-chloroquinoxaline (B48734) was found to form a two-dimensional polymeric sheet. nih.gov

The stoichiometry of the metal-ligand interaction can also vary. Molar ratio and Job's plot analyses have shown 1:1 stoichiometric ratios for complexes like QM-Fe³⁺ and QM-Cu²⁺, where QM is 6-methyl-2,3-di(quinoline-2-yl)quinoxaline. In other cases, 1:2 metal-to-ligand ratios are observed. isca.in

Table 2: Selected Metal Complexes of Quinoxaline Analogues

| Metal Ion | Quinoxaline Ligand Type | Observed Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Zn(II) | Schiff base (ONNO donor) | Octahedral | nih.gov |

| Cu(II) | Schiff base (NNO donor) | Square Planar | nih.gov |

| Fe(III) | 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one | Octahedral | eurjchem.comresearchgate.net |

| Ag(I) | 2-chloroquinoxaline | Distorted tetrahedral (monomer) / Polymeric | nih.gov |

| Mn(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Tetrahedral | researchgate.net |

Spectroscopic Characterization of Coordination Compounds

A suite of spectroscopic techniques is employed to characterize the structure and bonding in metal-quinoxaline coordination compounds. These methods provide crucial information on how the ligand coordinates to the metal center. isca.ineurjchem.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of functional groups in the ligand upon complexation indicates their involvement in bonding with the metal ion. For example, a shift in the C=N stretching vibration is commonly observed, confirming the coordination of the quinoxaline nitrogen. nih.govresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. isca.intandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)). nih.govtandfonline.com Upon complexation, the chemical shifts of protons and carbons near the coordination sites are altered due to changes in the electronic environment. tandfonline.com For instance, a downfield shift of the >NH proton signal in a Zn(II) complex supports the coordination of the nitrogen atom. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligands and their metal complexes provide insights into the electronic transitions. researchgate.netbyu.eduresearchgate.net Ligands typically exhibit π-π* and n-π* transitions. tandfonline.com Upon complexation, new bands may appear in the visible region, which are often assigned to metal-to-ligand charge transfer (MLCT) or d-d transitions, providing information about the geometry of the complex. tandfonline.commdpi.com

Mass Spectrometry: This technique is used to confirm the molecular weight and fragmentation pattern of the ligands and complexes, thereby verifying their composition. researchgate.net

Table 3: Typical Spectroscopic Data for Quinoxaline Complexes

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in C=N stretching frequency | Coordination of quinoxaline nitrogen | nih.gov |

| IR Spectroscopy | New bands in the far-IR region (e.g., ~420 cm⁻¹) | Formation of M-N or M-S bonds | isca.in |

| ¹H NMR | Shift in proton signals adjacent to donor atoms | Confirmation of coordination sites | tandfonline.comrsc.org |

Applications of Quinoxaline-Based Coordination Compounds in Catalysis and Sensing

The tunable electronic and structural properties of quinoxaline-based coordination compounds make them suitable for a range of applications, particularly in catalysis and chemical sensing. researchgate.netresearchgate.net

Catalysis: Metal complexes of quinoxaline derivatives have shown significant catalytic activity in various organic reactions. researchgate.netmdpi.com For example, coordinatively unsaturated manganese(II), iron(III), and copper(II) complexes with a quinoxaline Schiff base ligand have been found to be active catalysts for phenol (B47542) hydroxylation. researchgate.net The catalytic efficiency is often linked to the geometry of the complex; for instance, a coordinatively saturated octahedral nickel(II) complex showed poor catalytic activity in the same reaction. researchgate.net Iron(III) complexes with quinoxaline have also been studied for their catechol oxidase activity, where they catalyze the oxidation of catechol to the corresponding o-quinone. mdpi.com

Sensing: Quinoxaline derivatives are excellent platforms for developing chemosensors for metal ions and anions due to their distinct optical properties. nih.govresearchgate.net Ligands can be designed to exhibit a selective colorimetric or fluorescent response upon binding with a specific ion. nih.gov For example, a quinoxaline derivative (QM) was developed as a colorimetric sensor for Fe³⁺ ions, showing a clear color change from colorless to yellow, and as a fluorescent "turn-off" sensor for Cu²⁺ ions. The sensing mechanism often involves the coordination of the target ion with the quinoxaline ligand, which alters the electronic properties of the system and thus its absorption and emission spectra. nih.gov These sensors have practical applications in environmental monitoring and biomedical diagnostics. nih.gov

Table 4: Applications of Quinoxaline Coordination Compounds

| Application | Compound Type | Target/Reaction | Principle | Reference |

|---|---|---|---|---|

| Catalysis | Mn(II), Fe(III), Cu(II) quinoxaline Schiff base complexes | Phenol hydroxylation | Oxidation catalysis | researchgate.net |

| Catalysis | Fe(III)-quinoxaline complexes | Catechol oxidation | Mimicking catechol oxidase activity | mdpi.com |

| Sensing | 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ detection | Colorimetric change | |

| Sensing | 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ detection | Fluorescence quenching |

Q & A

Q. What are the standard synthetic routes for 2,3,5-Trichloroquinoxaline, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, halogenated precursors (e.g., dichloroquinoxaline derivatives) can undergo further chlorination using POCl₃ or PCl₅ under reflux conditions. Key variables include temperature (optimized between 80–120°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., K₂CO₃ for deprotonation). Evidence from analogous quinoxaline syntheses suggests yields improve with controlled stoichiometry of chlorinating agents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns on the quinoxaline ring. For instance, distinct chemical shifts for chlorine-substituted carbons appear in the 125–140 ppm range in ¹³C NMR. Mass spectrometry (ESI-MS or HRMS) validates molecular weight (233.48 g/mol), while IR spectroscopy identifies C-Cl stretches near 550–650 cm⁻¹. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities, assay protocols, or cellular models. Mitigation strategies include:

- Purity Validation : Use HPLC-MS to confirm compound integrity and rule out degradation products.

- Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination).

- Structural Confirmation : Single-crystal X-ray diffraction can verify regiochemistry, as chlorine positioning critically impacts biological interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) model charge distribution on the quinoxaline ring, identifying electron-deficient sites prone to substitution. For example, the C-2 and C-5 positions may exhibit higher electrophilicity due to chlorine’s electron-withdrawing effects. Molecular docking (AutoDock Vina) further predicts binding affinities with biological targets, aiding in rational drug design .

Q. How does solvent choice impact the stability of this compound during long-term storage?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring reveal degradation pathways. For solid-state storage, desiccants (silica gel) and amber vials at –20°C minimize photodegradation and moisture uptake .

Methodological Guidance for Experimental Design

Q. Designing a SAR study for this compound derivatives: Which substituents enhance anticancer activity?

- Step 1 : Synthesize analogs with electron-donating (e.g., –OCH₃) or bulky groups (e.g., trifluoromethyl) at C-6/C-7 positions.

- Step 2 : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using flow cytometry to assess apoptosis.

- Step 3 : Corrogate data with computational ADMET predictions (e.g., SwissADME) to optimize pharmacokinetics .

Q. How to analyze regioselectivity challenges in multi-step syntheses involving this compound?

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 233.48 g/mol | PubChem |

| Melting Point | 146–149°C (predicted) | Analogous compounds |

| logP (Lipophilicity) | 3.2 (calculated) | ChemAxon |

Q. Table 2: Common Degradation Products Identified via LC-MS

| Degradant | m/z Ratio | Proposed Structure |

|---|---|---|

| Dichloroquinoxaline | 198.9 | Loss of one Cl atom |

| Hydroxy-trichloroquinoxaline | 249.4 | Hydrolysis at C-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.